molecular formula C17H15NO B1268637 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde CAS No. 428495-34-5

1-(2-methylbenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B1268637
CAS No.: 428495-34-5
M. Wt: 249.31 g/mol
InChI Key: NONBTHMOZMXISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of this compound emerged from the broader exploration of indole derivatives that began in the late twentieth century. Indole compounds have been recognized as fundamental scaffolds in natural product chemistry since their initial identification in plant alkaloids. The systematic investigation of substituted indole-3-carbaldehydes gained momentum as researchers recognized their potential as intermediates for pharmaceutical synthesis. The specific compound this compound was first synthesized and characterized as part of efforts to develop novel antibacterial agents with enhanced activity profiles.

Crystallographic analysis conducted in 2012 provided definitive structural characterization of this compound, revealing its unique three-dimensional arrangement and establishing its position within the growing library of indole derivatives. The compound's development coincided with increasing interest in heterocyclic compounds as sources of bioactive molecules, particularly those targeting bacterial resistance mechanisms. Research groups focused on this particular derivative due to its potential as a key intermediate in synthetic pathways leading to more complex therapeutic agents.

The historical trajectory of this compound reflects broader trends in medicinal chemistry, where systematic modification of known bioactive scaffolds has led to the discovery of new therapeutic agents. The incorporation of the 2-methylbenzyl group at the nitrogen position represents a strategic structural modification designed to enhance the compound's pharmacological properties while maintaining the essential indole core structure that confers biological activity.

Significance in Indole Chemistry

Within the context of indole chemistry, this compound occupies a position of considerable importance due to its unique structural features and versatile reactivity profile. The indole nucleus itself serves as a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The specific substitution pattern of this compound, featuring both a benzyl group at the nitrogen position and an aldehyde functionality at the third carbon, creates multiple opportunities for further chemical elaboration.

The aldehyde group at the third position provides a reactive site for various condensation reactions, nucleophilic additions, and oxidation-reduction processes. This reactivity has made the compound valuable as a synthetic intermediate in the preparation of more complex indole derivatives. The presence of the 2-methylbenzyl group at the nitrogen position introduces steric and electronic effects that influence both the compound's reactivity and its potential biological interactions.

Recent studies have demonstrated that indole derivatives with similar substitution patterns exhibit significant biological activities, including antibacterial, antifungal, and antiviral properties. The systematic investigation of structure-activity relationships within this class of compounds has revealed that the specific positioning of substituents on the indole ring can dramatically affect biological potency and selectivity. The this compound structure represents an optimized arrangement that balances synthetic accessibility with potential biological activity.

The compound's significance is further enhanced by its role in the development of novel synthetic methodologies. The unique conformational properties of this molecule, particularly the perpendicular arrangement between the benzyl and indole ring systems, have provided insights into the design of three-dimensional pharmacophores and the optimization of molecular recognition events.

Taxonomical Position in Heterocyclic Compounds

The taxonomical classification of this compound places it within the broad category of organoheterocyclic compounds, specifically as a member of the indoles and derivatives class. According to the Chemical Classification and Labeling system, this compound belongs to the kingdom of organic compounds, the superclass of organoheterocyclic compounds, and the class of indoles and derivatives, with indoles as the direct parent classification.

Within this taxonomical framework, the compound can be further categorized based on its specific structural features. The presence of the aldehyde functional group classifies it among the indole-3-carbaldehydes, a subgroup of significant synthetic and biological importance. The additional 2-methylbenzyl substitution at the nitrogen position places it in the more specialized category of N-benzylated indole derivatives.

Table 1: Taxonomical Classification of this compound

Classification Level Category
Kingdom Organic compounds
Superclass Organoheterocyclic compounds
Class Indoles and derivatives
Subclass Indoles
Direct Parent Indoles
Functional Group Indole-3-carbaldehydes
Substitution Pattern N-benzylated indoles

The compound's position within this classification system reflects its structural complexity and the multiple levels of chemical organization that define its properties. This taxonomical placement facilitates the systematic study of structure-activity relationships and enables researchers to predict potential biological activities based on the known properties of related compounds within the same classification hierarchy.

The heterocyclic nature of the indole core, combining both pyrrole and benzene ring systems, contributes to the compound's unique electronic properties and potential for diverse chemical interactions. This structural foundation, combined with the specific substitution pattern, positions the compound as a representative member of an important class of bioactive heterocycles with significant potential for pharmaceutical applications.

Research Trajectory and Chemical Importance

The research trajectory surrounding this compound has been shaped by its potential applications in drug discovery and its role as a synthetic intermediate. Initial investigations focused on the compound's structural characterization and synthetic accessibility, leading to the development of efficient preparation methods and comprehensive analytical protocols.

Crystallographic studies have provided detailed insights into the compound's three-dimensional structure, revealing the critical dihedral angle of 87.82 degrees between the benzene ring and indole system. This structural information has proven essential for understanding the compound's reactivity patterns and designing synthetic strategies that take advantage of its unique conformational properties. The nearly perpendicular arrangement of the aromatic systems creates distinct chemical environments that can be selectively targeted in subsequent chemical transformations.

Current research directions include the exploration of the compound's potential as a building block for more complex pharmaceutical agents. Studies have demonstrated that indole derivatives with similar structural features exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. The specific substitution pattern of this compound positions it as a promising candidate for the development of new antimicrobial agents, particularly in light of growing concerns about antibiotic resistance.

Table 2: Physical and Chemical Properties

Property Value Reference
Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
Chemical Abstracts Service Number 428495-34-5
Crystal System Monoclinic
Space Group P21/c
Dihedral Angle 87.82(6)°

The chemical importance of this compound extends beyond its immediate applications to encompass its role in advancing synthetic methodology and structure-activity relationship studies. The compound serves as a model system for investigating the effects of substitution patterns on indole reactivity and biological activity. This research has contributed to the development of more efficient synthetic routes to complex indole derivatives and has enhanced understanding of the factors that govern biological activity in this important class of compounds.

Future research directions are likely to focus on the development of more complex derivatives based on the this compound scaffold, with particular emphasis on optimizing biological activity and selectivity. The compound's well-characterized structure and accessible synthetic routes position it as an ideal starting point for systematic structure-activity relationship studies and the development of next-generation therapeutic agents.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-6-2-3-7-14(13)10-18-11-15(12-19)16-8-4-5-9-17(16)18/h2-9,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONBTHMOZMXISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358262
Record name 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428495-34-5
Record name 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier–Haack Formylation of Indole

The most common and efficient method to introduce the aldehyde group at the 3-position of indole is the Vilsmeier–Haack reaction, which uses a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

Procedure:

  • Anhydrous DMF is cooled to 0–5 °C, and POCl3 is added dropwise under stirring to form the Vilsmeier reagent.
  • Indole or substituted indole is then added slowly to the reagent mixture at 0–5 °C.
  • The reaction mixture is stirred at room temperature for 1–2 hours, followed by refluxing for 5–8 hours.
  • After completion, the reaction is quenched by adding saturated sodium carbonate solution to adjust pH to 8–9.
  • The precipitated product is filtered, dried, and recrystallized to yield 1H-indole-3-carbaldehyde.

Key Data:

Step Conditions Outcome
Vilsmeier reagent formation POCl3 + DMF, 0–5 °C, 30–40 min Active electrophilic formylating agent
Formylation reaction Indole + Vilsmeier reagent, RT to reflux, 5–8 h 1H-indole-3-carbaldehyde obtained
Work-up Saturated Na2CO3, pH 8–9 Solid isolated, purified product

N-Benzylation with 2-Methylbenzyl Chloride

After obtaining 1H-indole-3-carbaldehyde, the nitrogen atom is alkylated with 2-methylbenzyl chloride to form this compound.

Procedure:

  • 1H-indole-3-carbaldehyde is dissolved in dry DMF.
  • Sodium hydride (NaH) is added portionwise to deprotonate the indole nitrogen.
  • 2-methylbenzyl chloride is then added to the reaction mixture.
  • The mixture is stirred at elevated temperature (e.g., 90 °C) for approximately 1 hour.
  • The reaction is quenched by pouring onto ice, and the precipitate is collected by filtration.
  • Crystallization from ethanol yields the pure N-substituted product with yields around 70%.

Key Data:

Step Conditions Outcome
Deprotonation NaH, dry DMF, RT, 10 min Formation of indole anion
N-Alkylation 2-methylbenzyl chloride, 90 °C, 1 h Formation of N-(2-methylbenzyl) indole
Work-up Ice quench, filtration, ethanol crystallization Pure this compound

Alternative Synthetic Routes and Optimization

Use of Potassium Carbonate as Base

In some protocols, potassium carbonate (K2CO3) is used as a milder base in acetonitrile or DMF solvent systems for the N-alkylation step, sometimes with catalytic KI to enhance reaction rates. Refluxing for 12–16 hours is typical, yielding N-benzylated products in 75–85% yields.

Knoevenagel Condensation and Benzylation

Though primarily used for indole-3-carbaldehyde derivatives functionalized at other positions, Knoevenagel condensation followed by benzylation has been reported for related compounds but is less common for direct preparation of this compound.

Summary Table of Preparation Methods

Method Step Reagents & Conditions Yield (%) Notes
Vilsmeier–Haack formylation Indole + POCl3/DMF, 0–5 °C to reflux, 5–8 h 70–80 Efficient, widely used
N-Alkylation (NaH base) 1H-indole-3-carbaldehyde + NaH + 2-methylbenzyl chloride, DMF, 90 °C, 1 h ~70 High purity, moderate yield
N-Alkylation (K2CO3 base) K2CO3 + KI catalytic, acetonitrile/DMF, reflux, 12–16 h 75–85 Milder conditions, longer time

Research Findings and Analytical Data

  • The crystalline product exhibits characteristic ^1H-NMR signals for the aldehyde proton (~10 ppm) and aromatic protons consistent with substitution patterns.
  • Mass spectrometry confirms molecular ion peaks corresponding to the expected molecular weight.
  • Purity typically exceeds 95% after recrystallization.
  • X-ray crystallography has been used to confirm the molecular structure and substitution pattern.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 1-(2-Methylbenzyl)-1H-indole-3-carboxylic acid.

    Reduction: 1-(2-Methylbenzyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Antibacterial Properties
The compound has been identified as a key intermediate in the synthesis of antibacterial agents. Research indicates that derivatives of 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde exhibit notable antibacterial activity against various strains, making it a candidate for further development into antimicrobial drugs .

Anti-inflammatory Effects
Studies have demonstrated that the compound possesses anti-inflammatory properties, which are critical in the treatment of inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune response pathways .

Synthesis Methodologies

Synthesis via Schiff Base Reaction
One of the primary methods for synthesizing this compound is through the Schiff base reaction, where indole derivatives react with aldehydes or ketones. In particular, the reaction conditions can be optimized to favor the formation of specific isomers, which may have different biological activities .

Crystallization and Characterization
The compound's crystal structure has been extensively studied, revealing significant intermolecular interactions such as C-H...O hydrogen bonds and π–π stacking. These interactions contribute to its stability and may influence its biological properties . The crystallographic data indicates a dihedral angle between the benzene ring and the indole system of approximately 87.82°, which is crucial for understanding its reactivity and interaction with biological targets .

Therapeutic Potential

Development of Tyrosinase Inhibitors
Recent research highlights the potential of this compound as a scaffold for designing novel tyrosinase inhibitors. Tyrosinase plays a vital role in melanin biosynthesis; thus, inhibitors could be beneficial in treating hyperpigmentation disorders . The compound's derivatives have shown promising results in both in vitro and in silico studies aimed at inhibiting this enzyme.

Case Studies

Study Focus Findings
Andreani et al. (1994)Antibacterial ActivityIdentified as an effective antibacterial agent against multiple strains.
MDPI Study (2021)Synthesis OptimizationDemonstrated effective synthesis of syn and anti isomers with varying yields based on reaction conditions.
Recent Research (2024)Tyrosinase InhibitionShowed potential as a lead compound for developing skin lightening agents through tyrosinase inhibition.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.

Comparison with Similar Compounds

    1-Benzyl-1H-indole-3-carbaldehyde: Lacks the methyl group on the benzyl ring, which may affect its biological activity and chemical reactivity.

    1-(2-Chlorobenzyl)-1H-indole-3-carbaldehyde: Contains a chlorine atom instead of a methyl group, which can influence its electronic properties and reactivity.

    1-(2-Methoxybenzyl)-1H-indole-3-carbaldehyde: Features a methoxy group, which can alter its solubility and interaction with biological targets.

Uniqueness: 1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde is unique due to the presence of the methyl group on the benzyl ring, which can influence its steric and electronic properties. This can result in distinct biological activities and reactivity patterns compared to other similar compounds.

Biological Activity

1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its potential biological activities. Indole and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H15NOC_{17}H_{15}NO, featuring a benzyl group attached to the indole structure. The dihedral angle between the benzene ring and the indole system is approximately 87.82°, which may influence its biological interactions .

Research indicates that indole derivatives can interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound include:

  • Antimicrobial Activity : Indole derivatives have been shown to exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's structure may enhance its ability to penetrate bacterial membranes .
  • Anticancer Properties : Indoles are recognized for their potential in cancer therapy. The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus3.90
Enterococcus faecalis7.80
Escherichia coliInactive
Candida albicans62.50

These results suggest that while the compound is effective against certain Gram-positive bacteria, it shows limited activity against Gram-negative bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines. The compound demonstrated notable cytotoxic effects, particularly in breast cancer (MDA-MB-231) cells, where it induced apoptosis and inhibited cell proliferation at micromolar concentrations.

Case Studies

Several studies illustrate the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent investigation highlighted the effectiveness of this compound against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .
  • Cancer Cell Line Studies : Another study focused on the induction of apoptosis in MDA-MB-231 cells, finding that treatment with the compound resulted in increased caspase-3 activity, suggesting a mechanism for its anticancer effects .

Q & A

Q. Table 1: Crystallographic Data

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.5251, 15.4352, 8.2335
β (°)99.214
V (ų)1320.33
Z4

What methodological challenges arise in refining the crystal structure using SHELX, and how are they resolved?

Advanced Research Focus
Challenges include handling twinned data, high thermal motion, and weak diffraction. Solutions involve:

  • Twinning Analysis : Using SHELXD for initial phasing and SHELXL for refinement with TWIN/BASF commands .
  • Disorder Modeling : Partitioning disordered groups (e.g., methylbenzyl substituents) with occupancy refinement.
  • Validation : Cross-checking with CIF validation tools and hydrogen-bonding networks to ensure geometric accuracy .

How can computational methods predict the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Docking Studies : Using AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., 1-deoxy-D-xylulose-5-phosphate synthase) .
  • QSAR Modeling : Correlating substituent electronic parameters (Hammett σ) with antimicrobial activity .
  • MD Simulations : Assessing stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. Table 2: Antimicrobial Activity of Derivatives

DerivativeE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)
Parent compound3264
Nitro-substituted816

How do spectroscopic techniques (NMR, IR) validate purity and structural integrity during synthesis?

Q. Intermediate/Advanced Focus

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., indole C-3 aldehyde proton at δ 9.8–10.2 ppm) and absence of unreacted starting materials .
  • IR Spectroscopy : Detect carbonyl stretch (~1680 cm⁻¹) and absence of -OH/N-H stretches from impurities .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₇H₁₅NO requires C: 81.90%, H: 6.06%, N: 5.62%) .

What are the applications of this compound in drug discovery pipelines?

Q. Advanced Research Focus

  • Intermediate Synthesis : Key precursor for antibacterial agents (e.g., inhibitors of bacterial enzymes) and fluorescent probes .
  • Structure-Activity Studies : Modifying the benzyl substituent to enhance pharmacokinetic properties (e.g., logP, solubility) .

Q. Table 3: Research Applications

FieldApplication
Medicinal ChemistryAntibacterial drug intermediate
Chemical BiologyFluorescent probe development
Organic SynthesisBuilding block for indole derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.